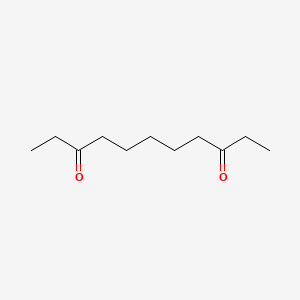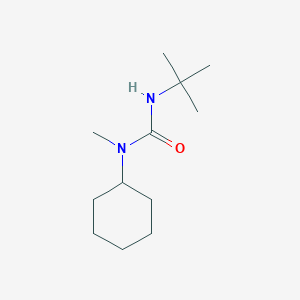![molecular formula C13H17NO B15075749 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the reduction of 3-quinuclidinone using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol, which reduces the ketone group to a hydroxyl group, yielding 3-Quinuclidinol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 3-quinuclidinone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
化学反应分析
Types of Reactions
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-quinuclidinone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Quinuclidinone.
Reduction: Various reduced derivatives of 3-Quinuclidinol.
Substitution: Substituted quinuclidinol derivatives.
科学研究应用
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of various complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Utilized in the development of pharmaceuticals, particularly antimuscarinic agents and anesthetics.
Industry: Acts as a catalyst in various organic reactions, such as the condensation of methyl vinyl ketone with aldehydes
作用机制
The mechanism of action of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects. This interaction is crucial in its use as an antimuscarinic agent .
相似化合物的比较
Similar Compounds
3-Quinuclidinone: The oxidized form of 3-Quinuclidinol.
3-Hydroxyquinuclidine: Another name for 3-Quinuclidinol.
2-Azabicyclo[3.2.1]octane: A similar bicyclic compound with different structural features
Uniqueness
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol is unique due to its specific structure, which allows it to interact with muscarinic receptors effectively. This makes it a valuable compound in the development of pharmaceuticals and in various research applications .
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
5-phenyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H17NO/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
InChI 键 |
RBDNCVMVYPEQHO-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CC(C1C(C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


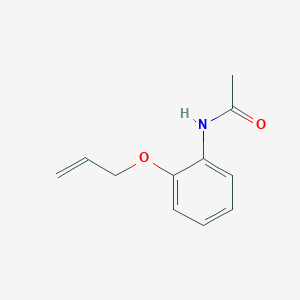
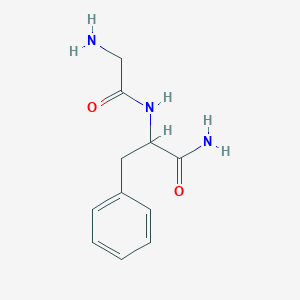



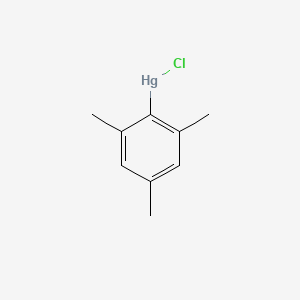
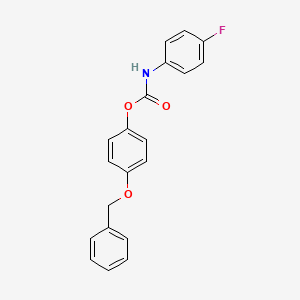
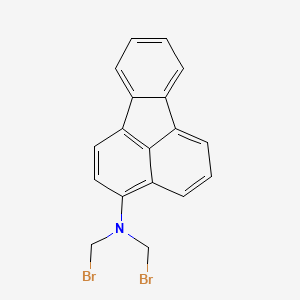

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

